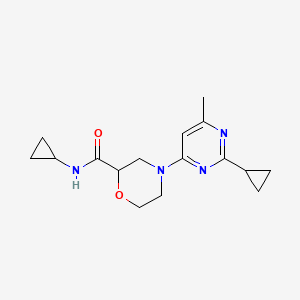![molecular formula C13H16N6O2 B15120563 N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide](/img/structure/B15120563.png)
N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazolopyridazine moiety, and a morpholine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl halides.
Attachment of the Morpholine Carboxamide Group: The final step involves the coupling of the morpholine carboxamide group to the triazolopyridazine core using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core or the morpholine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares the triazolopyridazine core but has different substituents, leading to distinct chemical properties and applications.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring but differ in the attached heterocyclic systems, resulting in varied biological activities.
Uniqueness
N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its cyclopropyl group, triazolopyridazine core, and morpholine carboxamide group collectively contribute to its versatility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N6O2 |
|---|---|
Molekulargewicht |
288.31 g/mol |
IUPAC-Name |
N-cyclopropyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H16N6O2/c20-13(15-9-1-2-9)10-7-18(5-6-21-10)12-4-3-11-16-14-8-19(11)17-12/h3-4,8-10H,1-2,5-7H2,(H,15,20) |
InChI-Schlüssel |
JCAPIBLSXYYFON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NN4C=NN=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15120482.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B15120486.png)
![4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15120507.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120513.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120520.png)
![N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15120523.png)
![3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B15120527.png)
![N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15120531.png)
![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B15120532.png)
![4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B15120534.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15120550.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15120553.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120559.png)

